4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine
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Overview
Description
4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine can be achieved through a regioselective Diels–Alder reaction. This involves the reaction of tetrazines with alkynyl sulfides, followed by denitrogenation to form the pyridazine ring . The reaction typically requires electron-deficient tetrazines and electron-rich alkynyl sulfides, with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution or nucleophiles (e.g., NaOH, NH₃) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto group and exhibits a wide range of biological activities.
Thiazolopyridazine: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-ethylsulfanyl-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-3-18-14-12-13(19-9(2)15-12)11(16-17-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIVFQALNAEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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